Deoxynyboquinone
Overview
Description
Deoxynyboquinone (DNQ) is a natural product that has shown potent antitumor activity . It kills a wide spectrum of cancer cells in an NQO1-dependent manner with greater potency than β-lapachone . DNQ lethality relies on NQO1-dependent futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) .
Synthesis Analysis
A modular synthesis of DNQ was developed that enabled access to the large compound quantities needed to conduct extensive mechanistic evaluations and animal experiments . The synthesis involved standard Schlenk techniques under argon .
Molecular Structure Analysis
The molecular formula of Deoxynyboquinone is C15H12N2O4 . Its average mass is 284.267 Da and its monoisotopic mass is 284.079712 Da .
Chemical Reactions Analysis
Deoxynyboquinone’s lethality relies on NQO1-dependent futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) . This ROS generation is a key part of its chemical reaction with cancer cells .
Physical And Chemical Properties Analysis
Deoxynyboquinone has a density of 1.5±0.1 g/cm3, a boiling point of 591.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 71.6±0.4 cm3 .
Scientific Research Applications
Antitumor Activity and Mechanism
DNQ is a potent inducer of cancer cell death through its unique mechanism of action. It undergoes bioreduction to its semiquinone form, which is re-oxidized by molecular oxygen, forming superoxide that induces cell death. This process results in significant oxidative stress within cancer cells, leading to their demise. DNQ's ability to induce death in cancer cells in culture with low IC50 values highlights its potential as a novel anticancer agent. Unlike other antineoplastic agents that generate reactive oxygen species (ROS), DNQ is effective under both hypoxic and normoxic conditions, suggesting its utility in a wide range of tumor microenvironments (Bair, Palchaudhuri, & Hergenrother, 2010).
Selective Killing of Solid Cancers
Further research on DNQ revealed its selective killing of solid cancers with overexpressed cytosolic NAD(P)H:quinone oxidoreductase-1 (NQO1) via excessive ROS production. This specificity is due to DNQ's direct and discerning substrate specificity for NQO1, underlining its pharmacologic potency. The distinct responses of compartmentalized glutathione redox potentials to DNQ in cancer cells suggest a new evidence of its therapeutic action mechanism, offering a promising avenue for cancer treatment with minimized side effects (Kolossov et al., 2017).
NQO1-dependent Mechanism
DNQ's lethality is significantly reliant on NQO1-dependent futile redox cycling, leading to extensive ROS generation. This mechanism is crucial for inducing programmed necrosis in cancer cells, making DNQ a potent chemotherapeutic agent for a wide spectrum of solid tumors. The NQO1 and PARP1 (Poly (ADP-ribose) polymerase 1) dependency for its cytotoxic effects further emphasizes DNQ's selectivity and efficacy in targeting cancer cells with specific enzymatic profiles, offering a targeted approach to cancer therapy (Huang et al., 2012).
properties
IUPAC Name |
1,4,6-trimethyl-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYPAIRTXRKKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxynyboquinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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